

Comprehensive Technical Guide: Chemical Structure and Properties of Piperidine-3,5-dicarboxylic Acid

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Compound of Interest

Compound Name: *Piperidine-3,5-dicarboxylic Acid*

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Executive Summary

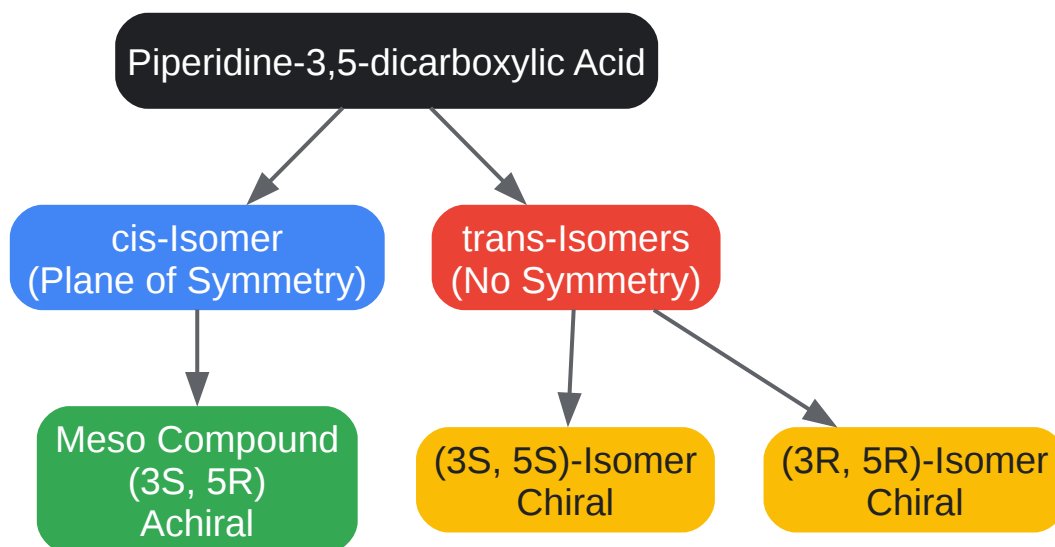
Piperidine-3,5-dicarboxylic acid (PDA) is a highly versatile, conformationally restricted heterocyclic scaffold extensively utilized in modern medicinal chemistry. By locking the flexible dicarboxylic acid pharmacophore into a rigid piperidine ring, PDA serves as a critical building block for synthesizing complex peptidomimetics, renin inhibitors, and conformationally constrained analogues of glutamic acid. This guide provides an in-depth analysis of its stereochemical properties, physicochemical profile, and validated protocols for its isolation and functionalization.

Chemical Structure and Stereochemical Dynamics

The core structure of PDA consists of a six-membered nitrogen-containing heterocycle (piperidine) with carboxylic acid moieties at the C3 and C5 positions.

Causality in Stereochemistry: The presence of two chiral centers at C3 and C5 generates distinct stereoisomeric forms that dictate the molecule's utility in asymmetric synthesis.

- cis-Isomer (Meso Compound): The (3S,5R)-**piperidine-3,5-dicarboxylic acid** possesses an internal plane of symmetry passing through the nitrogen (N1) and C4 atoms. Consequently, the cis-isomer is a meso compound (achiral). This property is highly advantageous; it allows for to yield highly enantioenriched monoesters without the theoretical 50% yield cap associated with classical kinetic resolution of racemates[1].
- trans-Isomers (Enantiomeric Pair): The (3S,5S) and (3R,5R) configurations lack this plane of symmetry and exist as a pair of chiral enantiomers. These are typically synthesized when a specific spatial orientation of the carboxylate groups is required to probe specific receptor binding pockets.



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Stereochemical classification of **Piperidine-3,5-dicarboxylic Acid** isomers.

Physicochemical Profile

Understanding the physicochemical properties of PDA is essential for optimizing reaction conditions, particularly its zwitterionic nature. The secondary amine and the two carboxylic acids mean that at physiological pH, the molecule exists predominantly as a net-negative zwitterion, heavily influencing its solubility profile.

Table 1: Physicochemical Profile of **Piperidine-3,5-dicarboxylic Acid**

Property	Value / Description
CAS Registry Number	(General), (cis-isomer)[2]
Molecular Formula	C7H11NO4[2]
Molecular Weight	173.17 g/mol [2]
Topological Polar Surface Area (TPSA)	86.63 Å ² [2]
LogP (Predicted)	-0.62[2]
Hydrogen Bond Donors / Acceptors	3 / 4[2]
Rotatable Bonds	2[2]

Applications in Drug Development

PDA's rigidity makes it an ideal scaffold for advanced drug discovery:

- **Renin Inhibitors:** 3,5-substituted piperidines are utilized as core structures in , targeting the aspartyl protease responsible for hypertension[3].
- **Conformationally Constrained Amino Acids:** PDA is a precursor for cyclic β,γ' -diamino acids. Through Curtius rearrangement of the monoester, researchers can synthesize cyclic amino acid analogues that mimic peptide secondary structures while resisting proteolytic degradation[1].
- **NMDA Receptor Ligands:** Piperidine derivatives act as high-affinity antagonists at the ion channel of the, making dicarboxylic acid variants valuable for probing glutamate receptor binding pockets[4].

Experimental Methodologies: Synthesis and Functionalization

To utilize PDA in solid-phase peptide synthesis or cross-coupling reactions, the secondary amine must be protected, and the meso-diester must be desymmetrized.

Protocol 1: N-Boc Protection of the Meso-Diester

Objective: Mask the nucleophilic secondary amine to prevent unwanted amidation during subsequent carboxylate functionalization. Causality: Di-tert-butyl dicarbonate (Boc₂O) is chosen over Fmoc-Cl because the Boc group is highly stable under the basic conditions required for the subsequent enzymatic ester hydrolysis.

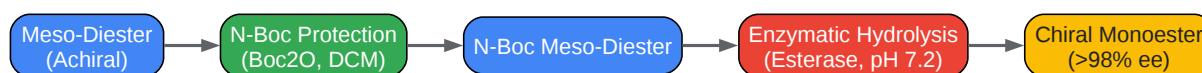
- Preparation: Dissolve cis-**piperidine-3,5-dicarboxylic acid** dimethyl ester (1.0 eq, ~26.8 mmol) in anhydrous dichloromethane (DCM, 55 mL) under an inert argon atmosphere[3].
- Reagent Addition: Add Boc₂O (1.1 eq, 29.5 mmol) dropwise at 0 °C.
 - Self-Validation Check: The visible evolution of CO₂ gas indicates the nucleophilic attack and subsequent decomposition of the intermediate, confirming the reaction is actively proceeding.
- Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
- Quenching & Extraction: Quench the reaction with 0.1 N aqueous HCl to neutralize any unreacted amine and protonate byproducts. Extract the aqueous phase twice with a DCM/MeOH (9:1) mixture[3].
- Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (hexane/ethyl acetate) to yield N-Boc-cis-**piperidine-3,5-dicarboxylic acid** dimethyl ester.

Protocol 2: Chemoenzymatic Desymmetrization

Objective: Convert the achiral meso-diester into a chiral monoester with >98% enantiomeric excess (ee). Causality: Using a hydrolytic enzyme (e.g., Pig Liver Esterase) allows for the chemoselective and stereoselective hydrolysis of only one ester group, leveraging the meso symmetry to achieve up to 100% theoretical yield of the chiral product[1].

- Buffer Preparation: Suspend the N-Boc-protected diester in a 0.1 M phosphate buffer (pH 7.2) containing 10% v/v DMSO to aid substrate solubility.
- Enzymatic Hydrolysis: Add the esterase enzyme. Maintain the pH strictly at 7.2 using a pH stat titrator loaded with 0.1 M NaOH.

- Monitoring: Monitor the reaction continuously.
 - Self-Validation Check: The reaction is deemed complete when exactly 1.0 equivalent of NaOH has been consumed by the pH stat, mathematically proving the hydrolysis of a single ester group without over-hydrolysis to the di-acid.
- Isolation: Acidify the mixture to pH 3.0 using 1 M HCl to protonate the newly formed carboxylic acid. Extract the aqueous layer thoroughly with ethyl acetate.
- Analysis: Confirm the structure and ee (>98%) of the resulting (3S,5R)-N-Boc-piperidine-3,5-dicarboxylic acid monoester via chiral stationary phase HPLC and polarimetry[1].



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Chemoenzymatic desymmetrization workflow for N-Boc-piperidine-3,5-dicarboxylic acid.

References

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- To cite this document: BenchChem. [Comprehensive Technical Guide: Chemical Structure and Properties of Piperidine-3,5-dicarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13457408/docs#comprehensive-technical-guide-chemical-structure-and-properties-of-piperidine-3-5-dicarboxylic-acid\]](https://www.benchchem.com/product/b13457408/docs#comprehensive-technical-guide-chemical-structure-and-properties-of-piperidine-3-5-dicarboxylic-acid)

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